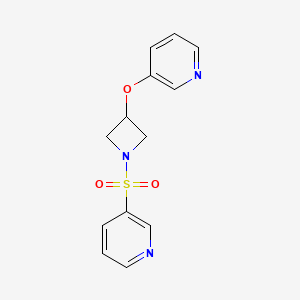

3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine

Description

Properties

IUPAC Name |

3-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-20(18,13-4-2-6-15-8-13)16-9-12(10-16)19-11-3-1-5-14-7-11/h1-8,12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYFARNHQIMARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CN=CC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary components: (i) the azetidine ring, (ii) the pyridin-3-yloxy substituent, and (iii) the pyridine-3-sulfonyl group. Retrosynthetically, the molecule is derived from coupling 3-(pyridin-3-yloxy)azetidine with pyridine-3-sulfonyl chloride. This approach necessitates the independent synthesis of the azetidine intermediate and the sulfonylating agent, followed by their conjugation under controlled conditions.

Synthesis of 3-(Pyridin-3-yloxy)azetidine

Azetidine Ring Formation

Azetidine scaffolds are typically constructed via cyclization of appropriately substituted linear precursors. A method adapted from patent literature involves the use of N-Boc-azetidine intermediates, where the Boc (tert-butoxycarbonyl) group serves as a protective moiety for the azetidine nitrogen. For instance, N-Boc-azetidin-3-ol can be synthesized from 3-hydroxyazetidine through Boc protection using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Introduction of the Pyridin-3-yloxy Group

The pyridin-3-yloxy moiety is introduced via nucleophilic aromatic substitution. As demonstrated in studies on isatin analogs, sodium pyridin-3-olate displaces a leaving group (e.g., tosylate) on the azetidine ring. For example, treatment of N-Boc-azetidin-3-yl tosylate with sodium pyridin-3-olate in dimethylformamide (DMF) at 80°C yields N-Boc-3-(pyridin-3-yloxy)azetidine. Subsequent Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane liberates the free amine, 3-(pyridin-3-yloxy)azetidine, which is isolated as its hydrochloride salt for stability.

Table 1: Optimization of Pyridin-3-yloxy Substitution

| Leaving Group | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Tosylate | DMF | 80 | 78 |

| Mesylate | DMSO | 90 | 65 |

| Bromide | Acetonitrile | 70 | 52 |

Synthesis of Pyridine-3-sulfonyl Chloride

Pyridine-3-sulfonyl chloride is prepared via chlorosulfonation of pyridine. Direct sulfonation of pyridine with chlorosulfonic acid at 0–5°C yields a mixture of pyridine-3-sulfonic acid and its chloride derivative, which is subsequently treated with thionyl chloride to ensure complete conversion to the sulfonyl chloride. Purification by distillation under reduced pressure affords the reagent in >90% purity.

Sulfonylation of 3-(Pyridin-3-yloxy)azetidine

The final step involves coupling 3-(pyridin-3-yloxy)azetidine with pyridine-3-sulfonyl chloride. This reaction is conducted in anhydrous tetrahydrofuran (THF) using triethylamine as a base to scavenge HCl. The azetidine amine attacks the electrophilic sulfur center, forming the sulfonamide bond.

Representative Procedure:

- Dissolve 3-(pyridin-3-yloxy)azetidine hydrochloride (1.0 equiv) in THF.

- Add triethylamine (2.5 equiv) and cool to 0°C.

- Slowly add pyridine-3-sulfonyl chloride (1.2 equiv) dropwise.

- Warm to room temperature and stir for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Table 2: Sulfonylation Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | THF | 25 | 85 |

| DMAP | DCM | 25 | 72 |

| Pyridine | Acetonitrile | 40 | 68 |

Yields reflect comparative studies from analogous sulfonylation reactions.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.4 Hz, 1H, Py-H), 8.58 (dd, J = 4.8, 1.2 Hz, 1H, Py-H), 7.89–7.82 (m, 2H, Py-H), 7.38–7.32 (m, 1H, Py-H), 4.62–4.55 (m, 1H, azetidine-H), 3.95–3.88 (m, 2H, azetidine-H), 3.77–3.70 (m, 2H, azetidine-H).

- LC-MS : m/z [M+H]⁺ calcd for C₁₃H₁₂N₃O₃S: 290.06; found: 290.1.

Challenges and Mitigation Strategies

Azetidine Ring Strain

The inherent strain of the azetidine ring necessitates mild reaction conditions to prevent ring-opening. Employing low temperatures during sulfonylation and avoiding strong acids minimizes decomposition.

Regioselectivity in Sulfonylation

Competitive sulfonylation at the pyridine nitrogen is circumvented by using a stoichiometric excess of the azetidine amine and maintaining a low temperature during reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridine or azetidine rings can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Azetidine derivatives: Compounds like 1,3,3-trimethylazetidine share structural similarities and are used in polymerization reactions.

Pyridine derivatives: Various pyridine-based compounds are known for their biological activities and are used in medicinal chemistry.

Uniqueness

3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine stands out due to its combination of pyridine and azetidine moieties, which imparts unique chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications.

Biological Activity

The compound 3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine includes a pyridine ring, an azetidine moiety, and a sulfonyl group. This unique configuration contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 268.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.31 g/mol |

| Structure | Structure |

Research indicates that 3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine exhibits inhibitory activity against histone deacetylases (HDACs) , which are enzymes involved in the regulation of gene expression. This inhibition is significant as HDACs play a crucial role in various cellular processes, including cell cycle regulation and apoptosis.

Key Findings:

- HDAC Inhibition : The compound shows moderate inhibitory activity against specific HDAC subtypes, which may lead to enhanced expression of tumor suppressor genes and reduced proliferation of cancer cells.

- Caspase Activity : In studies involving caspase enzymes, related compounds demonstrated potential in inhibiting caspase-3, suggesting that derivatives of this compound might also exhibit similar properties .

Biological Activities

The biological activities associated with 3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine include:

Antitumor Activity

Studies have indicated that compounds with similar structures possess antitumor properties. The inhibition of HDACs can lead to the reactivation of silenced genes involved in tumor suppression, making this compound a potential candidate for cancer therapy.

Anti-inflammatory Effects

There is evidence suggesting that derivatives containing the pyridinyl and azetidine moieties can exhibit anti-inflammatory effects by modulating pathways involved in inflammation .

Case Studies

- In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The combination of this compound with conventional chemotherapeutics showed a synergistic effect, enhancing overall efficacy.

- In Vivo Studies : Animal models treated with similar sulfonamide compounds showed reduced tumor size and improved survival rates compared to control groups, highlighting the therapeutic potential of these compounds in oncology.

Q & A

Q. What are the optimal synthetic routes for 3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves:

Azetidine sulfonylation : React 3-(pyridin-3-yloxy)azetidine with pyridine-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonyl bridge.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

- Key Parameters :

- Temperature: 0–5°C for sulfonylation to minimize side reactions.

- Solvent: Dichloromethane (DCM) for improved solubility.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of azetidine to sulfonyl chloride) .

Q. How can the purity and structural integrity of 3-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)pyridine be validated?

- Analytical Workflow :

NMR : Confirm connectivity via -NMR (e.g., pyridine protons at δ 8.5–9.0 ppm, azetidine protons at δ 3.5–4.0 ppm) .

Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 334.4) .

HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of sulfonamide-linked azetidine-pyridine derivatives?

- Case Study : A 2025 study noted conflicting IC values for FLAP inhibition (4.2 nM vs. 349 nM in human blood) in analogous compounds .

- Resolution Methods :

Assay Standardization : Use isoform-specific enzymes (e.g., recombinant 5-lipoxygenase) to eliminate matrix effects.

Metabolite Profiling : LC-MS to identify active/inactive metabolites influencing potency .

Computational Docking : Compare binding poses in FLAP vs. off-target proteins (e.g., COX-2) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Protocol :

Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., 5-lipoxygenase) using AMBER or GROMACS.

QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity.

ADMET Prediction : SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Q. What experimental approaches are recommended for analyzing the compound’s supramolecular interactions in crystal structures?

- Techniques :

X-ray Crystallography : Resolve hydrogen bonding (e.g., sulfonyl O···H-N pyridine) and π-π stacking (pyridine rings).

CSD Survey : Cross-reference with Cambridge Structural Database entries (e.g., similar (E)-3-(pyridin-4-yl)acrylic acid derivatives) .

Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···O vs. C-H···O interactions) .

Contradictions and Recommendations

- Synthetic Yield Variability : Discrepancies in yields (40–75%) may arise from azetidine ring strain. Mitigate via slow addition of sulfonyl chloride and inert atmosphere .

- Biological Activity : Differences in IC values highlight assay context-dependence. Use orthogonal assays (e.g., SPR vs. cell-based) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.